Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of quinoxaline derivatives with piperazine and ethyl chloroformate under controlled conditions. One common method includes the following steps:
Formation of Quinoxaline Derivative: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Carbamothioylation: The quinoxaline derivative is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Piperazine Coupling: The resulting compound is coupled with piperazine in the presence of a base such as triethylamine.
Esterification: Finally, ethyl chloroformate is added to form the ethyl ester, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Such as quinoxaline-2-carboxylate and quinoxaline-1,4-dioxide.
Piperazine Derivatives: Including N-(quinoxalin-6-yl)piperazine and N-(quinoxalin-2-yl)piperazine.
Uniqueness
Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate stands out due to its unique combination of the quinoxaline and piperazine moieties, which confer distinct pharmacological properties and a broad spectrum of biological activities .
Properties
IUPAC Name |
ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-16(22)21-9-7-20(8-10-21)15(24)19-12-3-4-13-14(11-12)18-6-5-17-13/h3-6,11H,2,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJLJLBLIXQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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